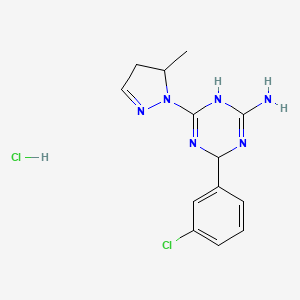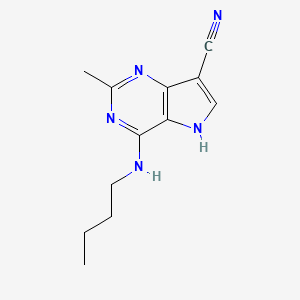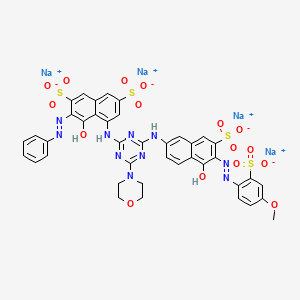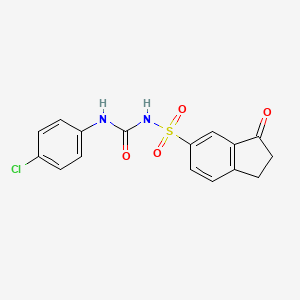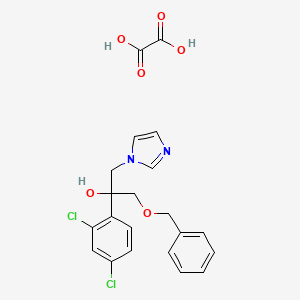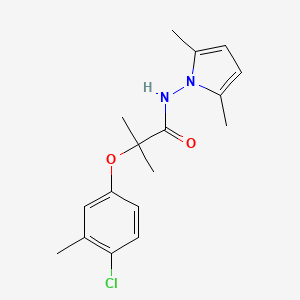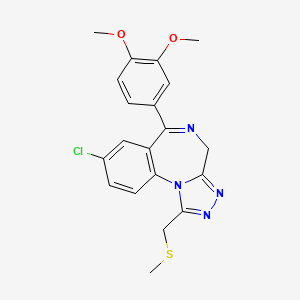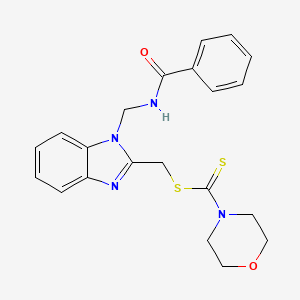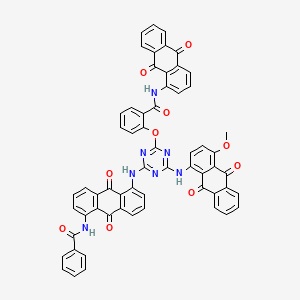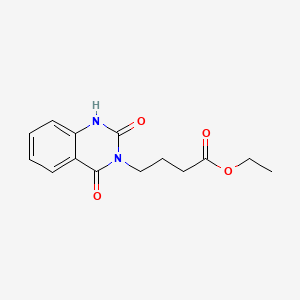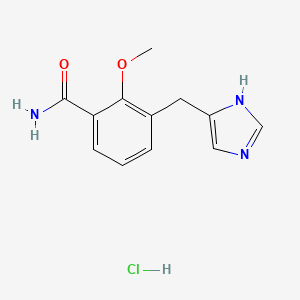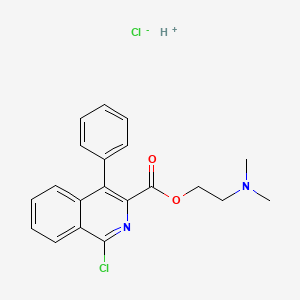
2-(dimethylamino)ethyl 1-chloro-4-phenylisoquinoline-3-carboxylate;hydron;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(dimethylamino)ethyl 1-chloro-4-phenylisoquinoline-3-carboxylate;hydron;chloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylaminoethyl group, a phenylisoquinoline core, and a carboxylate group, making it a subject of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)ethyl 1-chloro-4-phenylisoquinoline-3-carboxylate;hydron;chloride typically involves multiple steps, including the formation of the isoquinoline core, chlorination, and the introduction of the dimethylaminoethyl group. Common reagents used in these reactions include chlorinating agents such as thionyl chloride or phosphorus pentachloride, and dimethylamine for the introduction of the dimethylamino group. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(dimethylamino)ethyl 1-chloro-4-phenylisoquinoline-3-carboxylate;hydron;chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(dimethylamino)ethyl 1-chloro-4-phenylisoquinoline-3-carboxylate;hydron;chloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(dimethylamino)ethyl 1-chloro-4-phenylisoquinoline-3-carboxylate;hydron;chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(dimethylamino)ethyl chloride hydrochloride
- 1-chloro-4-phenylisoquinoline
- 2-(dimethylamino)ethyl methacrylate
Uniqueness
2-(dimethylamino)ethyl 1-chloro-4-phenylisoquinoline-3-carboxylate;hydron;chloride is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Propiedades
Número CAS |
89928-73-4 |
|---|---|
Fórmula molecular |
C20H20Cl2N2O2 |
Peso molecular |
391.3 g/mol |
Nombre IUPAC |
2-(dimethylamino)ethyl 1-chloro-4-phenylisoquinoline-3-carboxylate;hydron;chloride |
InChI |
InChI=1S/C20H19ClN2O2.ClH/c1-23(2)12-13-25-20(24)18-17(14-8-4-3-5-9-14)15-10-6-7-11-16(15)19(21)22-18;/h3-11H,12-13H2,1-2H3;1H |
Clave InChI |
BLASUCKQEOOEBJ-UHFFFAOYSA-N |
SMILES canónico |
[H+].CN(C)CCOC(=O)C1=C(C2=CC=CC=C2C(=N1)Cl)C3=CC=CC=C3.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




